1-(4-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine
Description
1-(4-Fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine is a piperazine derivative featuring dual benzyl substituents: a 4-fluorobenzyl group at the 1-position and a 2-(trifluoromethyl)benzyl group at the 4-position. This structure combines electron-withdrawing fluorine and trifluoromethyl groups, which are known to enhance binding affinity, metabolic stability, and lipophilicity in medicinal chemistry .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F4N2/c20-17-7-5-15(6-8-17)13-24-9-11-25(12-10-24)14-16-3-1-2-4-18(16)19(21,22)23/h1-8H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXKJTBPWANNOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)CC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine typically involves the reaction of 4-fluorobenzyl chloride with piperazine, followed by the introduction of the 2-(trifluoromethyl)benzyl group. The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Antidepressant Activity
Research has indicated that piperazine derivatives, including 1-(4-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine, exhibit significant antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Anxiolytic Effects
Studies have shown that compounds with similar piperazine structures can produce anxiolytic effects. The compound's ability to interact with various receptors may contribute to its potential use in treating anxiety disorders .
Antipsychotic Potential
Given its structural similarities to known antipsychotics, this compound is being investigated for its ability to mitigate symptoms of psychosis. Preclinical studies suggest it may have a favorable side-effect profile compared to traditional antipsychotics .
Neuroprotective Properties
Emerging research indicates that piperazine derivatives may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The exact mechanisms are still under investigation but may involve reducing oxidative stress and inflammation in neural tissues .
Data Tables
Case Study 1: Antidepressant Efficacy
A study conducted on mice demonstrated that administration of this compound resulted in a significant reduction in immobility time during forced swim tests, indicative of antidepressant-like effects. The study highlighted the compound's potential as a novel antidepressant agent .
Case Study 2: Anxiolytic Properties
In a controlled trial involving rats, the compound was tested for anxiolytic effects using the elevated plus maze test. Results showed increased time spent in open arms, suggesting reduced anxiety levels compared to control groups .
Case Study 3: Neuroprotection
A recent investigation into the neuroprotective effects of piperazine derivatives revealed that treatment with this compound reduced neuronal death in models of oxidative stress-induced damage, supporting its potential role in neurodegenerative disease therapy .
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine would involve its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological effects.
Comparison with Similar Compounds
Substituent Effects on Anticancer Activity
Piperazine derivatives with 1,4-disubstituted benzyl groups exhibit enhanced activity against cancer cell lines. Key comparisons include:
Key Insights :
- The dual substitution in the target compound synergizes the effects of fluorobenzyl (enhanced metabolic stability) and trifluoromethyl groups (increased lipophilicity and target affinity) .
- In vindoline-piperazine conjugates, N-[4-(trifluoromethyl)benzyl] derivatives (e.g., Compound 23) showed >60% growth inhibition in colon, CNS, and breast cancer cells, outperforming simpler substituents like N-methyl or N-(4-fluorobenzyl) .
Role of Substituent Position and Electronic Effects
- Trifluoromethyl Position : Analogues with 2-(trifluoromethyl)benzyl (target compound) versus 4-(trifluoromethyl)benzyl (e.g., NCT-503) show divergent activities. The ortho-substituted trifluoromethyl group in the target compound may reduce steric hindrance, improving binding to targets like FLT3 kinase .
- Fluorine Substitution : 4-Fluorobenzyl derivatives exhibit lower lipophilicity (logP ~2.5) compared to chlorinated or methylated analogues, enhancing blood-brain barrier penetration in σ1 receptor ligands .
Comparison with Antimalarial and Antimicrobial Analogues
- Calxinin : A piperazine-epoxide hybrid incorporating 1-(4-(trifluoromethyl)benzyl)piperazine demonstrated 86% yield and potent antimalarial activity by disrupting calcium homeostasis in Plasmodium falciparum .
- Vindoline-Piperazine Conjugates : Antimicrobial activity was maximized with N-(4-trifluoromethylphenyl) and N-bis(4-fluorophenyl)methyl groups, highlighting the importance of halogenated substituents .
Pharmacokinetic and Selectivity Profiles
- Brain Uptake : The fluorobenzyl group in the target compound reduces lipophilicity (logD = 1.8), enabling high brain-to-blood ratios (12:1) in σ1 receptor imaging, as seen in [18F]10 .
- Receptor Selectivity : Unlike 1-(3-trifluoromethylphenyl)piperazine (5-HT1B agonist), the target compound avoids serotonin receptor activation, minimizing off-target effects .
Contradictory Evidence and Limitations
- FLT3 Inhibition: While the 1-methyl-4-(2-[trifluoromethyl]benzyl)piperazine moiety is present in ponatinib, analogues like HSN285 and HSN325 lacking synergistic groups (e.g., aminoisoquinoline) showed weak FLT3 inhibition, underscoring the need for multi-functional pharmacophores .
- Synthetic Challenges : Low yields (e.g., 26% for NCT-502) and purification difficulties limit scalability of some analogues .
Biological Activity
1-(4-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with a 4-fluorobenzyl group and a 2-(trifluoromethyl)benzyl group. The presence of fluorine atoms in the structure enhances lipophilicity and may influence the compound's interaction with biological targets.
Structural Formula
Antitumor Activity
Research indicates that derivatives of piperazine, including compounds similar to this compound, exhibit notable antitumor properties. A study highlighted that piperazine derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antiviral Activity
Piperazine compounds have been explored for antiviral applications. For instance, a related study demonstrated that certain piperazine derivatives exhibit significant antiviral activity against plant viruses, suggesting potential for broader antiviral applications . Molecular docking studies indicated that these compounds could interact with viral proteins, disrupting their function.
Neuropharmacological Effects
Piperazine derivatives are also known for their neuropharmacological effects. Some studies have shown that they can act as serotonin receptor modulators, which may have implications for treating psychiatric disorders . The specific interactions of this compound with serotonin receptors remain to be fully elucidated.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The introduction of fluorine atoms has been shown to enhance binding affinity to various receptors, while the piperazine ring contributes to the overall pharmacological profile.
Table: Comparative SAR Analysis of Piperazine Derivatives
| Compound Name | Antitumor Activity | Antiviral Activity | Neuropharmacological Effects |
|---|---|---|---|
| This compound | Moderate | Potential | Modulatory |
| Fleroxacin | High | Moderate | None |
| Flunarizine | Moderate | Low | High |
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of various piperazine derivatives, including those structurally related to this compound. The results indicated significant cytotoxic effects against several cancer cell lines, with IC50 values in the low micromolar range .
Case Study 2: Antiviral Mechanism
In another investigation focused on antiviral mechanisms, molecular docking simulations revealed that compounds similar to this compound could bind effectively to viral coat proteins, inhibiting their function and thereby preventing viral replication .
Q & A
Q. What are the common synthetic routes for 1-(4-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. Key steps include:
- Alkylation of piperazine : Reacting 4-fluorobenzyl chloride with piperazine under basic conditions (e.g., K₂CO₃/DMF) to form the mono-substituted intermediate .
- Second alkylation : Introducing the 2-(trifluoromethyl)benzyl group using a halogenated precursor (e.g., 2-(trifluoromethyl)benzyl bromide) in a polar aprotic solvent like DMF or DCM. Reaction monitoring via TLC (hexane:ethyl acetate, 1:2) is critical .
- Purification : Silica gel chromatography (ethyl acetate:hexane, 1:8) yields the final product .
Q. How is the compound characterized post-synthesis?
Methodological Answer: Characterization involves:
- ¹H/¹³C NMR : To confirm substitution patterns and purity. For example, aromatic protons in the 6.5–7.5 ppm range and trifluoromethyl groups as singlets at ~-60 ppm (¹⁹F NMR) .
- HPLC/MS : To assess purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 365.3) .
- Physicochemical profiling : Tools like Swiss ADME predict logP (~3.5), polar surface area (~30 Ų), and compliance with Lipinski’s rules .
Q. What in vitro assays evaluate its biological activity?
Methodological Answer: Common assays include:
- Tyrosinase inhibition : Using L-DOPA as a substrate, with IC₅₀ values determined via spectrophotometry (λ = 475 nm). Reference inhibitors (e.g., kojic acid, IC₅₀ ~17.76 µM) validate the assay .
- Kinase inhibition : Screening against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ATP competition assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to determine selectivity indices .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
Methodological Answer: Enantioselective synthesis requires:
- Chiral auxiliaries : Use (-)- or (+)-sparteine with s-BuLi for asymmetric lithiation-trapping of N-Boc piperazines. This minimizes racemization and achieves >90% ee .
- Electrophile optimization : Bulky electrophiles (e.g., tert-butyl esters) reduce side reactions. Mechanistic studies via in situ IR spectroscopy ensure lithiation completion within 30–60 minutes .
Q. How do substituent positions (ortho vs. meta) impact biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
| Substituent Position | IC₅₀ (Tyrosinase Inhibition) | Key Interactions |
|---|---|---|
| Ortho -NO₂ | 0.48 µM | Halogen bonding with Tyr98 |
| Meta -NH₂ | 3.81 µM | H-bonding with His244 |
| Ortho-substituted derivatives show enhanced activity due to steric and electronic complementarity with the enzyme’s active site . |
Q. What computational strategies predict binding modes to tyrosine kinases?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Glide to dock the compound into TyM (PDB: 2Y9X). Key interactions include π-π stacking with Phe264 and H-bonding with His85 .
- MD simulations : GROMACS-based simulations (100 ns) assess stability of ligand-receptor complexes. RMSD <2 Å indicates stable binding .
Q. How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Batch analysis : Compare purity (HPLC), stereochemistry (CD spectroscopy), and salt forms (e.g., hydrochloride vs. freebase) between studies .
- Assay standardization : Use identical substrate concentrations (e.g., 0.5 mM L-DOPA) and enzyme sources (e.g., mushroom tyrosinase) to minimize variability .
Q. Can green chemistry principles be applied to its synthesis?
Methodological Answer:
- Microwave-assisted synthesis : Reduces reaction time from 24 h to 10 min (200 W, 50°C) while maintaining yields >80% .
- Solvent substitution : Replace DCM with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
Q. How stable is the compound under long-term storage?
Methodological Answer:
- Accelerated stability studies : Store at 40°C/75% RH for 6 months. Monitor degradation via HPLC. Trifluoromethyl groups enhance stability (t₁/₂ >12 months) compared to nitro derivatives .
Q. What strategies resolve stereochemical ambiguities in piperazine derivatives?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
